(R)-(1,4-Dioxan-2-yl)methanol

Catalog No.
S827813
CAS No.
406913-88-0
M.F
C5H10O3
M. Wt
118.132
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(1,4-Dioxan-2-yl)methanol

CAS Number

406913-88-0

Product Name

(R)-(1,4-Dioxan-2-yl)methanol

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methanol

Molecular Formula

C5H10O3

Molecular Weight

118.132

InChI

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1

InChI Key

CMEPUAROFJSGJN-RXMQYKEDSA-N

SMILES

C1COC(CO1)CO

Organic Synthesis:

(R)-(1,4-Dioxan-2-yl)methanol can function as a building block in organic synthesis due to the presence of both a hydroxyl group (OH) and a cyclic ether group (C-O-C). The hydroxyl group can participate in various reactions like esterification, etherification, and oxidation. The cyclic ether group can influence the molecule's reactivity and stability Source: AChemBlock, *(R)-(1,4-Dioxan-2-yl)methanol: .

Medicinal Chemistry:

The specific properties of (R)-(1,4-Dioxan-2-yl)methanol, including its chirality, may be of interest in medicinal chemistry research. Chiral molecules can interact differently with biological systems, and researchers might explore this molecule's potential as a precursor for drug development Source: PubChem, (R)-(1,4-Dioxan-2-yl)methanol: ).

(R)-(1,4-Dioxan-2-yl)methanol, also known as (R)-2-(hydroxymethyl)-1,4-dioxane, is a chemical compound with the molecular formula C5H10O3C_5H_{10}O_3 and a molecular weight of approximately 118.13 g/mol. It features a dioxane ring structure, which is characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its chirality, possessing an (R) configuration at the hydroxymethyl group. The presence of both the dioxane ring and the hydroxymethyl group imparts unique physical and chemical properties, making it a versatile building block in organic synthesis and pharmaceutical applications .

There is no current information available on the specific mechanism of action of (R)-(1,4-Dioxan-2-yl)methanol in biological systems.

Safety data for (R)-(1,4-Dioxan-2-yl)methanol is not available. However, its parent compound, 1,4-dioxane, is classified as a possible human carcinogen []. Therefore, it is advisable to handle (R)-(1,4-Dioxan-2-yl)methanol with appropriate personal protective equipment (PPE) in a well-ventilated fume hood until more information becomes available.

  • Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: This compound can undergo reduction to yield simpler alcohols or hydrocarbons, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with various functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

These reactions highlight its potential for transformation into various derivatives suitable for different applications.

The synthesis of (R)-(1,4-Dioxan-2-yl)methanol typically involves the reaction of 1,4-dioxane with formaldehyde under moderate temperature and pressure conditions, often in the presence of a catalyst to enhance yield and selectivity . Industrial production may utilize continuous flow reactors to ensure consistent quality. The following general steps outline the synthesis process:

  • Reactants: Combine 1,4-dioxane and formaldehyde.
  • Catalyst Addition: Introduce an acidic or basic catalyst to facilitate the reaction.
  • Reaction Conditions: Maintain appropriate temperature and pressure to promote product formation.
  • Purification: Isolate and purify the resulting (R)-(1,4-Dioxan-2-yl)methanol.

(R)-(1,4-Dioxan-2-yl)methanol serves as an important intermediate in organic synthesis and has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs due to its unique structural features.
  • Solvents: Its solubility properties make it suitable as a solvent in various

Several compounds share structural similarities with (R)-(1,4-Dioxan-2-yl)methanol. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,4-DioxaneSimple cyclic etherLacks hydroxymethyl group; less functional diversity
MethanolSimple alcoholNo dioxane ring; simpler reactivity
Ethylene GlycolDiolContains two hydroxyl groups; lacks dioxane structure
(S)-(1,4-Dioxan-2-yl)methanolEnantiomerDifferent stereochemistry; may exhibit different biological activity

(R)-(1,4-Dioxan-2-yl)methanol is unique due to the combination of the dioxane ring and hydroxymethyl group, which confers distinct chemical properties not found in simpler analogs . This uniqueness enhances its applicability in various chemical contexts compared to its counterparts.

XLogP3

-0.9

Dates

Modify: 2023-08-15

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